2-Bromopropane
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is the hydroxide ion . In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen ion from the carbon atom adjacent to the one holding the bromine .
Mode of Action
This compound interacts with its target, the hydroxide ion, through an elimination reaction . The hydroxide ion removes a hydrogen ion from the carbon atom next to the one holding the bromine . This results in a rearrangement of the electrons, which expels the bromine as a bromide ion and produces propene .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the elimination reaction pathway . This reaction leads to the formation of propene . It’s also noted that this compound triggers the mitochondrion-dependent apoptotic pathway via ROS (reactive oxygen species) generation .
Pharmacokinetics
It’s known that this compound is prepared by heating isopropanol with hydrobromic acid
Result of Action
The result of the interaction between this compound and its target is the formation of propene . Propene is a gas that can pass through a condenser and be collected . Additionally, this compound has been shown to induce DNA damage, impair functional antioxidant cellular defenses, and enhance lipid peroxidation in cultured Leydig cells .
Action Environment
The action of this compound is influenced by the environment in which the reaction takes place. For instance, the elimination reaction involving this compound and hydroxide ions occurs when this compound is heated under reflux with a concentrated solution of sodium or potassium hydroxide in ethanol . The heating under reflux involves heating with a condenser placed vertically in the flask to avoid loss of volatile liquids .
Biochemical Analysis
Biochemical Properties
2-Bromopropane plays a role in various biochemical reactions. It is used to introduce the isopropyl functional group in organic synthesis
Cellular Effects
This compound has been found to have cytotoxic effects on mouse blastocysts and is associated with defects in subsequent development . It has been shown to induce cell death processes through apoptosis and not necrosis, and inhibits early embryo development in mouse embryonic stem cells .
Molecular Mechanism
The molecular mechanism of this compound involves the hydroxide ion acting as a base, removing a hydrogen as a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For example, it has been reported that this compound has cytotoxic effects on mouse blastocysts and is associated with defects in subsequent development .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Exposure to this compound at 100, 300, and 1,000 ppm for 8 h/day, 7 days/week, for 9 weeks or at 300, 600, and 900 mg/kg per day for 14 days prolongs the estrous cycle only when the concentration was ≥300 ppm or 900 mg/kg .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. It is known that alkylbromides like this compound can alkylate DNA, which may lead to mutations. This compound triggers the mitochondrion-dependent apoptotic pathway via reactive oxygen species (ROS) generation .
Preparation Methods
2-Bromopropane can be synthesized through several methods:
Heating Isopropanol with Hydrobromic Acid: This is a common laboratory method where isopropanol is heated with concentrated hydrobromic acid.
Reaction with Phosphorus and Bromine: Another method involves reacting isopropanol with phosphorus and bromine or phosphorus tribromide.
Industrial Production: In industrial settings, the preparation often involves large-scale reactions using similar reagents but optimized for higher yields and efficiency.
Chemical Reactions Analysis
2-Bromopropane undergoes various chemical reactions:
Elimination Reactions: When heated with a concentrated solution of sodium or potassium hydroxide in ethanol, this compound undergoes dehydrohalogenation to form propene.
Substitution Reactions: It can be converted into propan-2-ol in the presence of a nucleophile.
Addition Reactions: Propene reacts with hydrobromic acid to form this compound.
Common reagents include sodium hydroxide, potassium hydroxide, and hydrobromic acid. Major products from these reactions include propene and propan-2-ol .
Scientific Research Applications
2-Bromopropane has several applications in scientific research:
Organic Synthesis: It is used as an alkylating agent to introduce the isopropyl group in various organic compounds.
Intermediate in Synthesis: It serves as a starting material in the synthesis of complex molecules such as lamellarin D, lamellarin H, ningalin B, and (±)-dichroanal.
Industrial Solvent: It is used in industrial cleaning, degreasing, metal processing, and finishing.
Electronics and Aerospace: It finds applications in the electronics and aerospace industries for its solvent properties.
Comparison with Similar Compounds
2-Bromopropane can be compared with other similar halogenated hydrocarbons:
Bromoethane: Similar in structure but with one less carbon atom, making it less complex.
1-Bromopropane: An isomer of this compound with the bromine atom on the terminal carbon, leading to different reactivity and applications.
tert-Butyl Bromide: Contains a tertiary carbon, making it more sterically hindered and less reactive in certain reactions.
This compound is unique due to its secondary bromine atom, which allows it to undergo dehydrohalogenation easily, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
2-bromopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYKGVDVNBCFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7030197 | |
Record name | 2-Bromopropane | |
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Molecular Weight |
122.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Hawley], Colorless to slightly yellow flammable liquid. | |
Record name | Propane, 2-bromo- | |
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Record name | 2-Bromopropane | |
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Record name | 2-BROMOPROPANE | |
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Boiling Point |
59-60 °C, 138 °F | |
Record name | 2-BROMOPROPANE | |
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Record name | 2-BROMOPROPANE | |
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Flash Point |
71.6 °F | |
Record name | 2-BROMOPROPANE | |
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Solubility |
Miscible with alcohol, benzene, chloroform, ether, SLIGHTLY SOL IN ACETONE, In water, 3,180 mg/L at 20 °C | |
Record name | 2-BROMOPROPANE | |
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Density |
1.31 at 20 °C/4 °C | |
Record name | 2-BROMOPROPANE | |
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Vapor Density |
4.27 (Air=1) | |
Record name | 2-BROMOPROPANE | |
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Vapor Pressure |
216.0 [mmHg], 216 mm Hg at 25 °C (extrapolated), 31.5 kPa | |
Record name | 2-Bromopropane | |
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Record name | 2-BROMOPROPANE | |
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Color/Form |
Colorless liquid | |
CAS No. |
75-26-3 | |
Record name | 2-Bromopropane | |
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Record name | Isopropyl bromide | |
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Record name | Propane, 2-bromo- | |
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Record name | 2-Bromopropane | |
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Record name | 2-bromopropane | |
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Record name | 2-BROMOPROPANE | |
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Record name | 2-BROMOPROPANE | |
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Melting Point |
-89.0 °C, Heat of fusion at melting point = 6.527X10+6 J/kmol, -128 °F | |
Record name | 2-BROMOPROPANE | |
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Record name | 2-BROMOPROPANE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What are the primary health concerns associated with 2-bromopropane (2-BP) exposure?
A: 2-BP exposure raises significant concerns for both reproductive and hematopoietic health. [, , ] Studies show links to oligospermia, azoospermia, and reduced sperm motility in men, and amenorrhea and ovarian failure in women. [, , , , , , , ] Hematopoietic effects include anemia and pancytopenia. [, , , ] Animal models have confirmed these findings, showing damage to testicular and ovarian function, as well as bone marrow suppression. [, , , , , , , ]
Q2: How does 2-BP affect male reproductive health at the cellular level?
A: Research suggests 2-BP primarily targets spermatogonia, leading to their degeneration. [, , ] This is further supported by the observation of decreased Sertoli cell indices (SCI) for spermatogonia in various stages of spermatogenesis. [] This damage to spermatogonia ultimately disrupts spermatogenesis, potentially leading to oligospermia or azoospermia. [, , , ]
Q3: Does 2-BP induce apoptosis in reproductive cells?
A: Yes, studies indicate 2-BP induces apoptosis in both male and female reproductive cells. [, , , ] In male rats, 2-BP exposure has been linked to increased apoptotic germ cells in the testes. [] In females, 2-BP has been shown to negatively impact oocyte maturation, fertilization rates, and early embryonic development, with evidence suggesting these effects are mediated by caspase-dependent apoptosis. []
Q4: Are the effects of 2-BP on female reproductive health limited to mature oocytes?
A: No, 2-BP affects various stages of female reproductive development. Studies show that it can disrupt ovarian cyclicity in rats, indicating broader effects beyond mature oocytes. [] This is supported by research showing that 2-BP exposure in mice can lead to decreased oocyte maturation both in vitro and in vivo, highlighting its potential to impact oocyte development before maturation. []
Q5: How does 2-BP exert its toxic effects on a molecular level?
A5: While the precise mechanisms remain under investigation, research suggests that 2-BP's toxicity involves several pathways.
- DNA damage: 2-BP can cause depurination of DNA, leading to mutations and potentially contributing to its carcinogenicity. [, ]
- Apoptosis: Studies in rat testicular cells show that 2-BP exposure leads to downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax, ultimately triggering apoptosis. []
- Fas signaling: Research suggests that 2-BP may also induce apoptosis via the Fas signaling pathway by increasing Fas receptor expression and later, Fas ligand expression, leading to cell death. []
- Oxidative stress: In mouse embryonic stem cells, 2-BP has been shown to increase reactive oxygen species (ROS), disrupt mitochondrial membrane potential, and elevate cytoplasmic free calcium and nitric oxide (NO) levels, ultimately triggering apoptosis. []
Q6: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C3H7Br, and its molecular weight is 122.99 g/mol. [, ]
Q7: Is there spectroscopic data available for this compound?
A: Yes, infrared (IR) spectroscopic data for this compound has been obtained and compared to computational predictions at various levels of theory (HF, MP2) with different basis sets. The C-Br stretching frequency is particularly sensitive to the inclusion of polarization functions in the basis set. []
Q8: Has the stability of this compound been studied under different conditions?
A: While specific stability studies are limited within the provided research, neutron diffraction studies have investigated the structure of liquid deuterated this compound at various temperatures. [] These studies provide insights into the structural changes occurring with temperature variations, indirectly offering some information related to its stability in liquid form.
Q9: What prompted the use of this compound in various industrial applications?
A: this compound was introduced as a substitute for chlorofluorocarbons (CFCs) and 1,1,1-trichloroethane due to their ozone-depleting properties. [] It found applications as a solvent and cleaning agent, particularly in the electronics industry. [, , ]
Q10: Are there safer alternatives to 2-BP?
A: The search for safer alternatives to 2-BP is ongoing. The provided research highlights the neurotoxic effects of 1-bromopropane, another proposed alternative to CFCs, indicating that it may not be a suitable replacement. [] Further research is crucial to identify and evaluate other potential alternatives with improved safety profiles.
Q11: What analytical techniques are used to quantify 2-BP in various matrices?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for quantifying 2-BP in samples. [, ] This method offers high sensitivity and selectivity, enabling the detection of 2-BP at trace levels in complex matrices like pharmaceutical preparations.
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